

# The Discovery and Synthesis of (R)-Birabresib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

(R)-Birabresib, also known as Birabresib, OTX015, and MK-8628, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] [3] Specifically, it targets BRD2, BRD3, and BRD4, which are key epigenetic readers that regulate the transcription of crucial oncogenes.[1][2] By competitively binding to the acetyllysine recognition pockets of these bromodomains, (R)-Birabresib disrupts critical cancerdriving signaling pathways, leading to cell cycle arrest and apoptosis in various cancer models. [3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of (R)-Birabresib.

## **Discovery and Development**

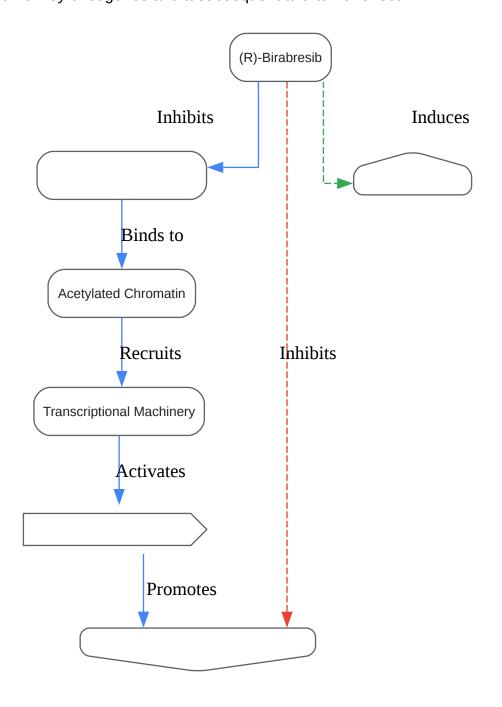
Birabresib was identified as a first-in-class BET inhibitor with potential therapeutic applications in oncology. The active enantiomer, **(R)-Birabresib** (specifically the S-enantiomer as per its IUPAC name), has been the focus of clinical development due to its superior pharmacological activity.[4] The compound has progressed through early-phase clinical trials for the treatment of both hematological malignancies and solid tumors.[3]

### **Mechanism of Action**



The BET family of proteins (BRD2, BRD3, and BRD4) are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of target genes. Many of these target genes, such as the proto-oncogene MYC, are critical for cancer cell proliferation and survival.[3]

**(R)-Birabresib** mimics the structure of acetylated lysine and competitively binds to the bromodomains of BET proteins. This prevents their association with chromatin, leading to the downregulation of key oncogenes and a subsequent anti-tumor effect.





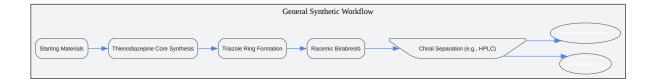
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Mechanism of action of (R)-Birabresib.

# Synthesis of (R)-Birabresib

While a detailed, step-by-step public synthesis protocol for the specific (R)-enantiomer of Birabresib is not readily available, the general synthesis of the thieno[3,2-f][4][5][6]triazolo[4,3-a][4][6]diazepine core is described in the patent literature. The synthesis of the racemic mixture would likely be followed by chiral separation to isolate the desired (S)-enantiomer, which is designated as **(R)-Birabresib** in some contexts.

The synthesis would likely involve a multi-step process to construct the complex heterocyclic core, followed by the attachment of the side chains. The final key step would be the resolution of the enantiomers.



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General synthetic workflow for **(R)**-**Birabresib**.

Chiral Separation: The separation of the enantiomers is a critical step. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.

# Biological Activity In Vitro Activity



Target/Assay	Cell Line	IC50 / EC50 (nM)	Reference
BRD2 Binding	Cell-free	10-19 (EC50)	[Selleck Chemicals]
BRD3 Binding	Cell-free	10-19 (EC50)	[Selleck Chemicals]
BRD4 Binding	Cell-free	10-19 (EC50)	[Selleck Chemicals]
BRD2/3/4 Inhibition	-	92-112 (IC50)	[2]
Cell Proliferation	Various Cancer Cell Lines	60-200 (GI50)	[TargetMol]

**In Vivo Activity** 

Cancer Model	Dosing	Tumor Growth Inhibition	Reference
BRD-NUT Midline Carcinoma Xenograft	100 mg/kg qd (p.o.)	79%	[Selleck Chemicals]
BRD-NUT Midline Carcinoma Xenograft	10 mg/kg bid (p.o.)	61%	[Selleck Chemicals]

## **Clinical Trials**

**(R)-Birabresib** has been evaluated in several Phase I and Ib clinical trials in patients with advanced hematological malignancies and solid tumors.

# Phase I Study in Advanced Acute Leukemia



Parameter	Details
Patient Population	Patients with advanced acute leukemia.
Dosing	Dose escalation from 10 mg to 160 mg daily.
Key Findings	Dose-proportional plasma concentrations.  Trough concentrations >500 nM (in vitro active concentration) observed from 80 mg/day.
Adverse Events	Primarily gastrointestinal toxicities.
Efficacy	Clinically relevant activity observed in 5 AML patients, including one sustained complete remission.

Phase Ib Study in Advanced Solid Tumors

Parameter	Details
Patient Population	Patients with selected advanced solid tumors.
Dosing Regimens	Cohort A: 80 mg once daily, continuous. Cohort B: 100 mg once daily for 7 days in 21-day cycles.
Key Findings	Dose-proportional increase in exposure and rapid absorption. Recommended Phase II dose: 80 mg once daily, continuous.
Adverse Events	Most common were diarrhea, nausea, anorexia, vomiting, and thrombocytopenia.[5]
Efficacy	Partial responses observed in 3 patients with NUT midline carcinoma.[5]

## **Human Pharmacokinetic Parameters**



Parameter	Value	Condition
Tmax	~1-2 hours	Single oral dose
Exposure	Dose-proportional	Up to 120 mg/day
t1/2	Not explicitly stated in snippets	-
Cmax	Increases with dose	-
AUC	Increases with dose	-

# Experimental Protocols TR-FRET Bromodomain Binding Assay

Objective: To determine the binding affinity of (R)-Birabresib to BET bromodomains.

### Methodology:

- A cell lysate from CHO cells overexpressing Flag-tagged BRD2, BRD3, or BRD4 is prepared.
- In a microplate, the cell lysate is incubated with a europium-conjugated anti-Flag antibody, XL-665-conjugated streptavidin, and biotinylated Birabresib at room temperature.
- The plate is incubated to allow for binding equilibrium.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader.
- The EC50 for binding is calculated by nonlinear regression analysis of the fluorescence data.

## **Cell Proliferation Assay (WST-8)**

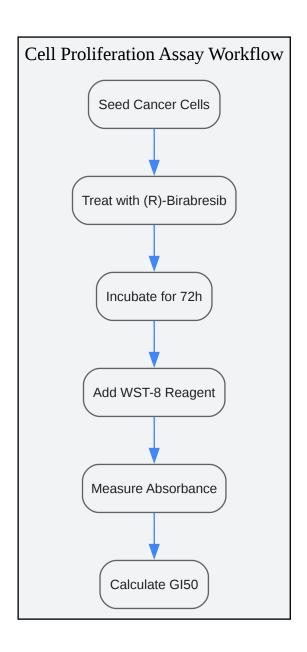
Objective: To assess the anti-proliferative effects of (R)-Birabresib on cancer cells.

#### Methodology:

• Human tumor cells are seeded in 96-well plates and allowed to adhere overnight.



- The cells are then treated with increasing concentrations of **(R)-Birabresib** for 72 hours.
- Following treatment, a tetrazolium salt solution (WST-8) is added to each well.
- The plates are incubated to allow for the conversion of WST-8 to a formazan dye by metabolically active cells.
- The absorbance is measured at the appropriate wavelength using a microplate reader.
- The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.





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Workflow for the WST-8 cell proliferation assay.

### Conclusion

**(R)-Birabresib** is a promising first-in-class BET inhibitor with demonstrated preclinical and clinical activity against a range of cancers. Its mechanism of action, involving the targeted disruption of epigenetic regulation of key oncogenes, represents a novel therapeutic strategy. While further clinical investigation is ongoing to optimize dosing strategies and identify patient populations most likely to benefit, **(R)-Birabresib** stands as a significant advancement in the field of epigenetic cancer therapy.

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